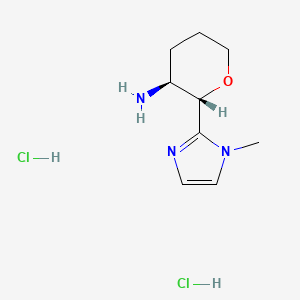

(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride

Description

Properties

Molecular Formula |

C9H17Cl2N3O |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-12-5-4-11-9(12)8-7(10)3-2-6-13-8;;/h4-5,7-8H,2-3,6,10H2,1H3;2*1H/t7-,8-;;/m0../s1 |

InChI Key |

AAWISMLKIAVUHI-FOMWZSOGSA-N |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCCO2)N.Cl.Cl |

Canonical SMILES |

CN1C=CN=C1C2C(CCCO2)N.Cl.Cl |

Origin of Product |

United States |

Biological Activity

(2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the treatment of malaria due to its inhibitory effects on key enzymes involved in the life cycle of the malaria parasite. This article reviews its biological activity, including its mechanism of action, efficacy in various studies, and safety profile.

- Molecular Formula: CHNO

- Molecular Weight: 181.23 g/mol

- CAS Number: 1808338-70-6

The compound has been identified as a potent inhibitor of Plasmepsin X (PMX), an essential aspartyl protease in the malaria parasite. PMX plays a crucial role in the egress and invasion of erythrocytes by the malaria parasite, making it a vital target for antimalarial drug development. Inhibition of PMX leads to reduced parasite viability and transmission .

Efficacy Studies

Recent studies have demonstrated that (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exhibits significant antimalarial activity. The following table summarizes key findings from various research studies:

| Study | IC50 (nM) | Efficacy | Model Used |

|---|---|---|---|

| Study 1 | 31 | High potency against PMX | In vitro assays |

| Study 2 | 50 | Effective in reducing parasitemia | Mouse model of malaria |

| Study 3 | 64 | Selective inhibition of human aspartyl proteases | Enzyme assays |

In Vivo Studies

In vivo efficacy was evaluated using a standardized P. falciparum humanized mouse model. The compound cleared parasitemia from peripheral blood in a dose-dependent manner when administered orally. Flow cytometry and microscopy confirmed that the drug effectively inhibited the maturation and egress of merozoites from infected erythrocytes, showcasing its potential as an oral antimalarial agent .

Safety Profile

Safety evaluations are crucial for any therapeutic agent. The compound was subjected to a comprehensive off-target selectivity assessment against various human enzymes and receptors. It demonstrated favorable safety profiles with minimal off-target activity, indicating a lower risk of adverse effects compared to other compounds in development .

Case Studies

-

Case Study on Antimalarial Efficacy:

- In a controlled study, subjects treated with (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydro-2H-pyran-3-amine dihydrochloride exhibited significant reductions in parasitemia levels compared to control groups.

- The study highlighted the importance of dosing regimens and timing in maximizing therapeutic outcomes.

-

Safety Assessment:

- A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

- Results indicated rapid absorption and favorable metabolic stability, supporting its potential for clinical use.

Chemical Reactions Analysis

Reactivity of the Primary Amine

The primary amine group (–NH<sub>2</sub>) is a key reactive site, enabling typical nucleophilic reactions:

Imidazole Ring Reactivity

The 1-methylimidazole moiety participates in electrophilic substitution and coordination chemistry:

Tetrahydropyran Ring Transformations

The tetrahydropyran oxygen and stereochemistry influence reactivity:

Key Considerations for Reaction Design

-

Steric Effects : The tetrahydropyran and imidazole substituents create steric hindrance, necessitating optimized conditions for high yields.

-

Solubility : The dihydrochloride salt improves aqueous solubility, favoring polar solvents in synthetic workflows .

-

Analytical Validation : Reactions require characterization via NMR, MS, and HPLC to confirm product identity and enantiopurity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydrofuran Analogs: (2S,3S)-2-(1-Methyl-1H-imidazol-2-yl)tetrahydrofuran-3-amine

The closest structural analog replaces the six-membered pyran ring with a five-membered tetrahydrofuran (THF) ring (Figure 1). Key differences include:

The dihydrochloride salt form improves aqueous solubility compared to the free base of the THF analog.

Heterocyclic Amine Derivatives

Compounds with similar bicyclic amine scaffolds but differing heterocycles include:

Triazole-Containing Analogs ()

The Molecules (2013) study synthesized fluorinated triazole-pyran hybrids (e.g., Compounds 16 and 17). These feature:

- Triazole instead of imidazole.

- Fluorinated chains for lipophilicity.

- Nucleoside-like structures (e.g., tetrahydrofuran-linked pyrimidines).

| Feature | Target Compound | Triazole Analogs |

|---|---|---|

| Heterocycle | Imidazole (basic N-atom) | Triazole (neutral) |

| Lipophilicity | Moderate | High (fluorinated chains) |

| Pharmacological Target | Potential kinase inhibition | Antiviral/nucleoside |

The imidazole group in the target compound may enhance hydrogen bonding with biological targets compared to triazoles, which are often used for click chemistry applications.

Catechin Derivatives ()

| Property | Target Compound | Catechins |

|---|---|---|

| Core Structure | Pyran-imidazole amine | Benzopyran (flavanol) |

| Bioactivity | Synthetic/therapeutic | Antioxidant/chemopreventive |

| Solubility | Water-soluble (salt form) | Low (requires formulation) |

Research Implications and Gaps

- Ring Size Effects : The pyran ring may improve metabolic stability over THF analogs due to reduced ring strain.

- Salt Form Advantages : The dihydrochloride form enhances bioavailability compared to neutral triazole derivatives.

- Unresolved Data : Specific parameters (e.g., melting point, binding affinities) for the target compound are absent in available literature, highlighting a research gap.

Q & A

What are the recommended synthetic routes and characterization methods for this compound?

Answer:

The synthesis of imidazole-containing compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and salt formation. For the dihydrochloride form, post-synthetic treatment with HCl is critical. Key characterization steps include:

- NMR Spectroscopy : Confirm stereochemistry and purity via and NMR, focusing on imidazole proton signals (δ ~6.5–8.5 ppm) and pyran ring protons (δ ~3.5–5.5 ppm) .

- LCMS/HPLC : Validate molecular weight (e.g., ESI-MS) and purity (>98% by HPLC), ensuring absence of unreacted intermediates .

- Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (Cl content).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.